molecular formula C5H10Cl3N5O B15246996 2,4-Diaminopyrimidine-5-carboxamide 3hcl

2,4-Diaminopyrimidine-5-carboxamide 3hcl

Cat. No.: B15246996
M. Wt: 262.5 g/mol
InChI Key: SKEWGCROSCOEDG-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidine-5-carboxamide 3hcl is a chemical compound with the molecular formula C5H7N5O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diaminopyrimidine-5-carboxamide 3hcl typically involves the iodination of 2,4-diaminopyrimidine derivatives. For instance, the 5-positions of 2,4-diaminopyrimidine derivatives can be iodinated with N-iodosuccinimide in dry acetonitrile to produce the precursor 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives . These derivatives are then used in subsequent Suzuki reactions to generate the target compounds in good yields .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar iodination and Suzuki reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyrimidine-5-carboxamide 3hcl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide for iodination and phenylboronic acid for Suzuki reactions . The reactions are typically carried out in solvents like acetonitrile, ethanol, toluene, and water under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further used in medicinal chemistry and drug development .

Scientific Research Applications

2,4-Diaminopyrimidine-5-carboxamide 3hcl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diaminopyrimidine-5-carboxamide 3hcl involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of dihydrofolate reductase in Mycobacterium tuberculosis, which is a crucial enzyme for the survival of the bacteria . By inhibiting this enzyme, the compound can effectively hinder the growth and proliferation of the bacteria.

Comparison with Similar Compounds

2,4-Diaminopyrimidine-5-carboxamide 3hcl can be compared with other similar compounds, such as:

These compounds share a common pyrimidine core but differ in their side chains and specific biological activities.

Properties

Molecular Formula

C5H10Cl3N5O

Molecular Weight

262.5 g/mol

IUPAC Name

2,4-diaminopyrimidine-5-carboxamide;trihydrochloride

InChI

InChI=1S/C5H7N5O.3ClH/c6-3-2(4(7)11)1-9-5(8)10-3;;;/h1H,(H2,7,11)(H4,6,8,9,10);3*1H

InChI Key

SKEWGCROSCOEDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C(=O)N.Cl.Cl.Cl

Origin of Product

United States

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